molecular formula C6H10N2O6 B14488009 2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid CAS No. 63257-01-2

2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid

Cat. No.: B14488009
CAS No.: 63257-01-2
M. Wt: 206.15 g/mol
InChI Key: VHAZMJRDSYSUNI-UHFFFAOYSA-N
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Description

2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid is an organic compound with the molecular formula C8H14N2O6. It is a derivative of glycine, where the amines are linked through an ethylene bridge. This compound is known for its chelating properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid typically involves the reaction of glycine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in an aqueous medium with a pH adjusted to neutral or slightly basic conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of 2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is subjected to rigorous quality control to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in polar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent in coordination chemistry and metal ion analysis.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the formulation of cleaning agents, water treatment chemicals, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the reactivity and solubility of the metals. This chelation process is crucial in various applications, such as metal ion sequestration in industrial processes and metal ion detection in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminediacetic acid (EDDA): Similar in structure but lacks the hydroxyamino group.

    Nitrilotriacetic acid (NTA): Contains three carboxymethyl groups attached to a central nitrogen atom.

    Diethylenetriaminepentaacetic acid (DTPA): Contains five carboxymethyl groups and is a more complex chelating agent.

Uniqueness

2,2’-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid is unique due to its specific functional groups, which provide distinct chelating properties and reactivity compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

63257-01-2

Molecular Formula

C6H10N2O6

Molecular Weight

206.15 g/mol

IUPAC Name

2-[carboxymethyl-[2-(hydroxyamino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C6H10N2O6/c9-4(7-14)1-8(2-5(10)11)3-6(12)13/h14H,1-3H2,(H,7,9)(H,10,11)(H,12,13)

InChI Key

VHAZMJRDSYSUNI-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NO)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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